3,3-dimethylspiro[3.3]heptan-1-ol
Description
3,3-Dimethylspiro[3.3]heptan-1-ol is a bicyclic alcohol characterized by a spirocyclic framework where two cyclopropane rings share a central carbon atom. The molecule features hydroxyl (-OH) and geminal dimethyl groups at the C3 position, conferring unique steric and electronic properties. This compound is primarily utilized as a synthetic intermediate in organic chemistry, notably in the total synthesis of complex natural products such as (–)-Modhephene, a sesquiterpene with angular triquinane structure . Its synthesis involves dichloroketene addition to propan-2-ylidenecyclobutane, followed by ring expansion and α-methylation, highlighting its role in facilitating intricate cationic cascade reactions .
Properties
CAS No. |
2731014-76-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylspiro[3.3]heptan-1-ol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate intermediates, followed by reduction to yield the desired alcohol. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the chosen synthetic route .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylspiro[3.3]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3,3-dimethylspiro[3.3]heptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[3.3]heptane scaffold is versatile, with substituents dictating physicochemical behavior and applications. Below is a comparative analysis of structurally related compounds:
3-Aminospiro[3.3]heptan-1-ol
- Molecular Formula: C₇H₁₃NO
- Molecular Weight : 127.19 g/mol
- Key Features: Amino (-NH₂) and hydroxyl (-OH) groups on adjacent carbons.
- Applications: Serves as a pharmaceutical building block due to its bifunctional reactivity. The amino group enables peptide coupling or Schiff base formation, while the hydroxyl group participates in hydrogen bonding, enhancing solubility .
- Distinctive Trait : Higher polarity compared to 3,3-dimethylspiro[3.3]heptan-1-ol, making it suitable for aqueous-phase reactions.
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol
- Molecular Formula: C₁₂H₁₅NO₄S
- Molecular Weight : 269.32 g/mol
- Key Features : Incorporates a tosyl (-SO₂C₆H₄CH₃) group and an oxa-aza heterocyclic system.
- Applications : Acts as a protected intermediate in heterocyclic synthesis. The tosyl group enhances stability and facilitates nucleophilic substitutions, while the spirocyclic core imposes conformational rigidity .
- Distinctive Trait : Enhanced thermal stability due to electron-withdrawing tosyl substituents.
rac-(1R,3R)-3-(tert-Butoxy)spiro[3.3]heptan-1-ol
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.28 g/mol
- Key Features : Bulky tert-butoxy (-OC(CH₃)₃) group in a trans configuration relative to the hydroxyl group.
- Applications : Used in agrochemical and pharmaceutical research. The tert-butoxy group improves lipophilicity, aiding membrane permeability in drug candidates .
- Distinctive Trait : Steric hindrance from the tert-butoxy group reduces unwanted side reactions during synthesis.
6,6-Dimethylspiro[3.3]heptan-2-amine Hydrochloride
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.70 g/mol
- Key Features: Geminal dimethyl groups and a protonated amino group.
- Distinctive Trait : The hydrochloride salt form enhances crystallinity and shelf stability.
Data Table: Comparative Overview
Research Findings and Trends
- Synthetic Utility : Spirocyclic alcohols like this compound enable complex cascade reactions due to their strained geometry, as demonstrated in Modhephene synthesis .
- Structure-Activity Relationships: Substituents such as tert-butoxy or amino groups modulate lipophilicity and hydrogen-bonding capacity, directly impacting bioavailability in drug candidates .
- Thermodynamic Stability : Tosyl and heteroatom-containing derivatives exhibit enhanced stability under acidic conditions, broadening their utility in multi-step syntheses .
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